molecular formula C17H22N2O2S B2710916 N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361825-96-7

N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2710916
CAS RN: 2361825-96-7
M. Wt: 318.44
InChI Key: ITYUSEVZTZAIJB-UHFFFAOYSA-N
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Description

N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as CTMP, is a novel synthetic compound that has gained attention in the scientific community for its potential applications in research. CTMP belongs to the class of piperidine compounds, which are widely used in medicinal chemistry and drug discovery.

Mechanism of Action

N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is a potent inhibitor of dopamine and norepinephrine reuptake transporters, which are responsible for removing these neurotransmitters from the synaptic cleft. By inhibiting these transporters, N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide increases the levels of dopamine and norepinephrine in the brain, leading to enhanced neurotransmission and altered behavior. N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide also binds to sigma receptors, which are involved in various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the dose and duration of treatment. In animal studies, N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been found to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behavior. N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for dopamine and norepinephrine reuptake transporters. N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is also relatively easy to synthesize and purify, making it more accessible to researchers. However, N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has some limitations, including its potential toxicity and lack of selectivity for other neurotransmitter systems. Careful dosing and monitoring are necessary to ensure the safety of experimental animals and human subjects.

Future Directions

There are several future directions for N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide research, including the development of more selective and potent N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential as an anti-cancer agent. N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide may also have applications in the treatment of addiction and mood disorders, as well as in the development of new drugs for these conditions. Further research is needed to fully understand the potential of N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide as a research tool and therapeutic agent.

Synthesis Methods

N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized using a multistep process that involves the reaction of cyclopropylmethylamine with 2-thiophenecarboxaldehyde, followed by the addition of acryloyl chloride and piperidine-4-carboxylic acid. The final product is obtained after purification using column chromatography. The synthesis of N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been optimized to improve the yield and purity of the compound, making it more suitable for research purposes.

Scientific Research Applications

N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has shown potential as a research tool in various scientific fields, including neuroscience, biochemistry, and pharmacology. N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been used to study the effects of dopamine and norepinephrine reuptake inhibition on the brain, as well as the role of these neurotransmitters in addiction and mood disorders. N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has also been used to investigate the molecular mechanisms of cancer and to develop new anti-cancer drugs.

properties

IUPAC Name

N-[cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-2-15(20)19-9-7-13(8-10-19)17(21)18-16(12-5-6-12)14-4-3-11-22-14/h2-4,11-13,16H,1,5-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYUSEVZTZAIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC(C2CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide

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